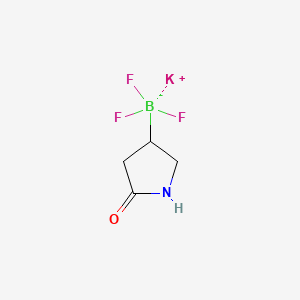
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate is a chemical compound with the empirical formula C5H11BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a pyrrolidinone ring.
Méthodes De Préparation
The synthesis of potassium trifluoro(5-oxopyrrolidin-3-yl)borate typically involves the reaction of a pyrrolidinone derivative with a trifluoroborate reagent. One common method is the reaction of 5-oxopyrrolidin-3-yl bromide with potassium trifluoroborate under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which potassium trifluoro(5-oxopyrrolidin-3-yl)borate exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a nucleophile, donating its trifluoroborate group to form a new carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(5-oxopyrrolidin-3-yl)borate can be compared to other organotrifluoroborate compounds, such as:
Potassium trifluoro(pyrrolidin-1-yl)methylborate: Similar in structure but with a different substituent on the pyrrolidine ring.
Potassium trifluoro(6-fluoropyridin-3-yl)borate: Contains a fluoropyridine ring instead of a pyrrolidinone ring.
Potassium (4-vinylphenyl)trifluoroborate: Contains a vinylphenyl group instead of a pyrrolidinone ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborate compounds.
Propriétés
Formule moléculaire |
C4H6BF3KNO |
|---|---|
Poids moléculaire |
191.00 g/mol |
Nom IUPAC |
potassium;trifluoro-(5-oxopyrrolidin-3-yl)boranuide |
InChI |
InChI=1S/C4H6BF3NO.K/c6-5(7,8)3-1-4(10)9-2-3;/h3H,1-2H2,(H,9,10);/q-1;+1 |
Clé InChI |
TWLLOPXDQNXEOQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC(=O)NC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)



![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)


![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
